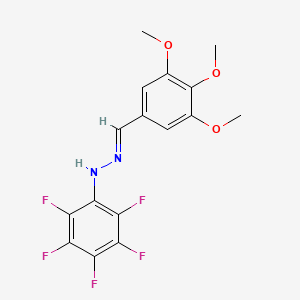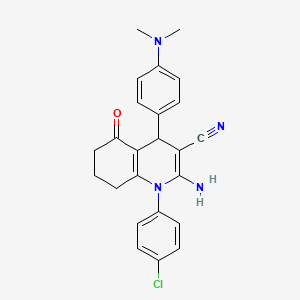![molecular formula C25H22N4OS B11524062 1-(1,6,8-Triphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-yl)ethanone](/img/structure/B11524062.png)
1-(1,6,8-Triphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1,6,8-TRIPHENYL-4-THIA-1,2,6,7-TETRAAZASPIRO[4.5]DECA-2,7-DIEN-3-YL}ETHAN-1-ONE is a complex organic compound that belongs to the class of spiroheterocycles. These compounds are characterized by their unique spirocyclic structure, which consists of two or more rings that share a single atom. The presence of sulfur and nitrogen atoms in the structure of this compound adds to its chemical diversity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1,6,8-TRIPHENYL-4-THIA-1,2,6,7-TETRAAZASPIRO[4.5]DECA-2,7-DIEN-3-YL}ETHAN-1-ONE typically involves a [3+2] cycloaddition reaction. This reaction is carried out between nitrile imines, generated in situ from hydrazonyl chlorides, and arylidenethiohydantoins. The reaction takes place at the C=C and C=S dipolarophiles in the thiohydantoin moiety, resulting in the formation of the desired spiroheterocycle .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{1,6,8-TRIPHENYL-4-THIA-1,2,6,7-TETRAAZASPIRO[4.5]DECA-2,7-DIEN-3-YL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
1-{1,6,8-TRIPHENYL-4-THIA-1,2,6,7-TETRAAZASPIRO[4.5]DECA-2,7-DIEN-3-YL}ETHAN-1-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex spiroheterocycles and other organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-{1,6,8-TRIPHENYL-4-THIA-1,2,6,7-TETRAAZASPIRO[4.5]DECA-2,7-DIEN-3-YL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition of certain biological processes, such as cell proliferation or inflammation, making it a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
Thioxo-tetraazaspiro[4.4]nonenones: These compounds share a similar spirocyclic structure but differ in the number of atoms in the rings and the presence of a thioxo group.
Spiro[4.5]decanes: These compounds have a similar spirocyclic framework but lack the sulfur and nitrogen atoms present in 1-{1,6,8-TRIPHENYL-4-THIA-1,2,6,7-TETRAAZASPIRO[4.5]DECA-2,7-DIEN-3-YL}ETHAN-1-ONE.
Uniqueness
1-{1,6,8-TRIPHENYL-4-THIA-1,2,6,7-TETRAAZASPIRO[4.5]DECA-2,7-DIEN-3-YL}ETHAN-1-ONE is unique due to its combination of sulfur and nitrogen atoms within a spirocyclic framework. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C25H22N4OS |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
1-(4,8,10-triphenyl-1-thia-3,4,9,10-tetrazaspiro[4.5]deca-2,8-dien-2-yl)ethanone |
InChI |
InChI=1S/C25H22N4OS/c1-19(30)24-27-29(22-15-9-4-10-16-22)25(31-24)18-17-23(20-11-5-2-6-12-20)26-28(25)21-13-7-3-8-14-21/h2-16H,17-18H2,1H3 |
InChI Key |
DURCXFIKVHWMCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN(C2(S1)CCC(=NN2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-oxo-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile](/img/structure/B11523997.png)

![3-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-bromophenyl)pyrrolidine-2,5-dione](/img/structure/B11524008.png)
![Methyl [2-(benzylsulfinyl)-4,6-dinitrophenyl]acetate](/img/structure/B11524011.png)

![N-[(5Z)-5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B11524028.png)
![5,5'-benzene-1,4-diylbis[1-(2-methylphenyl)-1H-tetrazole]](/img/structure/B11524030.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B11524036.png)
methanone](/img/structure/B11524038.png)

![N-[(3E)-4-chloro-5-phenyl-3H-1,2-dithiol-3-ylidene]benzenesulfonamide](/img/structure/B11524055.png)
